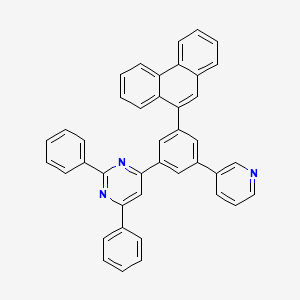
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is a complex organic compound with the molecular formula C40H26N4. It is known for its unique structure, which includes phenanthrene, pyridine, and pyrimidine moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Derivative: Starting with phenanthrene, various functional groups are introduced through reactions such as Friedel-Crafts acylation and subsequent cyclization.
Pyridine Introduction: The phenanthrene derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired phenyl-pyridine linkage.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of partially hydrogenated derivatives .
科学的研究の応用
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. In electronic applications, its unique structure allows it to participate in charge transport and light emission processes .
類似化合物との比較
Similar Compounds
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-triazine
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-oxadiazine
Uniqueness
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is unique due to its combination of phenanthrene, pyridine, and pyrimidine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific charge transport and light-emitting characteristics .
特性
分子式 |
C41H27N3 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC名 |
4-(3-phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C41H27N3/c1-3-12-28(13-4-1)39-26-40(44-41(43-39)29-14-5-2-6-15-29)34-23-32(31-17-11-21-42-27-31)22-33(24-34)38-25-30-16-7-8-18-35(30)36-19-9-10-20-37(36)38/h1-27H |
InChIキー |
BVLKWTHRASDSBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CN=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
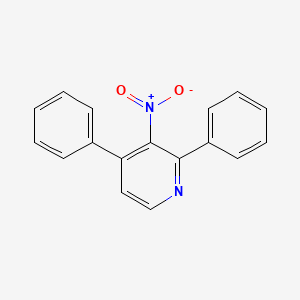

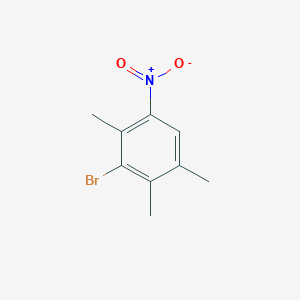
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
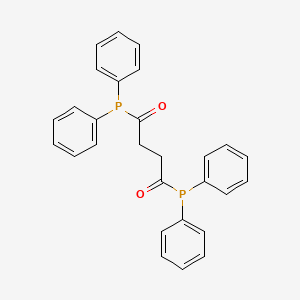
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
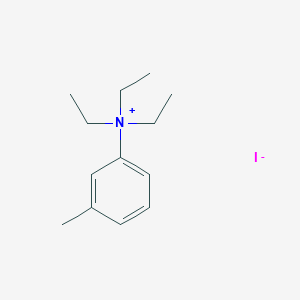
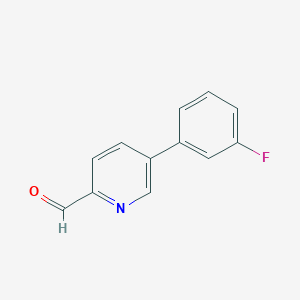
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
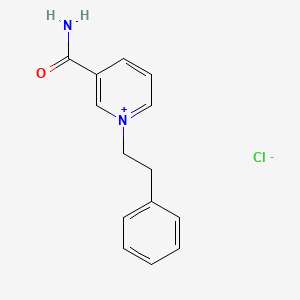

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
